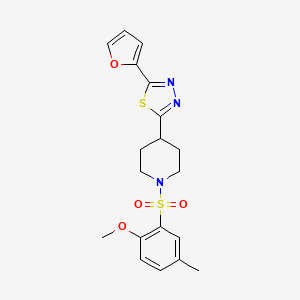
2-(Furan-2-yl)-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(Furan-2-yl)-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(Furan-2-yl)-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole represents a novel class of thiadiazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potentials and mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This compound features a furan ring, a thiadiazole core, and a sulfonamide moiety, which are known to contribute to various biological activities.
Antitumor Activity
Research indicates that thiadiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have been tested against breast cancer cell lines (MDA-MB-231), showing IC50 values lower than 10 µM, indicating potent antitumor activity .
Antimicrobial Activity
Thiadiazoles have also been noted for their antimicrobial properties. Compounds within this class have shown efficacy against a range of bacteria and fungi. For example, studies have reported that certain thiadiazole derivatives exhibit minimum inhibitory concentrations (MIC) as low as 12 µg/mL against Mycobacterium smegmatis . The presence of the sulfonamide group is believed to enhance the antimicrobial activity by interfering with bacterial folate synthesis.
The proposed mechanisms for the biological activities of thiadiazoles include:
- Inhibition of Enzymatic Activity : Many thiadiazoles inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : These compounds can trigger programmed cell death in malignant cells through various pathways.
- Disruption of Cellular Processes : By interfering with DNA replication and repair mechanisms, thiadiazoles can effectively halt the growth of cancer cells.
Case Study 1: Antitumor Efficacy
A study evaluated a series of 1,3,4-thiadiazole derivatives for their antitumor activity against several human cancer cell lines. The results indicated that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like cisplatin . The structure–activity relationship (SAR) analysis revealed that substitutions at specific positions on the thiadiazole ring could enhance potency.
Case Study 2: Antimicrobial Testing
Another research project focused on the antimicrobial properties of thiadiazole derivatives. The study found that compounds with a furan substituent showed improved activity against Gram-positive and Gram-negative bacteria compared to their counterparts without such modifications . The findings suggest that the incorporation of furan enhances membrane permeability and interaction with bacterial targets.
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 / MIC |
|---|---|---|
| Antitumor | 5-(4-fluorophenyl)-1,3,4-thiadiazole | <10 µM (MDA-MB-231) |
| Antimicrobial | Thiadiazole derivative | MIC = 12 µg/mL |
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-5-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-13-5-6-15(25-2)17(12-13)28(23,24)22-9-7-14(8-10-22)18-20-21-19(27-18)16-4-3-11-26-16/h3-6,11-12,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPQFPSPNFHNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














